molecular formula C15H13ClN2 B2958626 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 304881-19-4

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B2958626
CAS No.: 304881-19-4
M. Wt: 256.73
InChI Key: FJKIKUSEVUICTC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Reaction Scheme:

  • o-Phenylenediamine + 3-Chlorobenzaldehyde → this compound
  • Catalyst: Acid (e.g., hydrochloric acid)
  • Solvent: Ethanol or methanol
  • Temperature: Reflux

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated benzimidazole derivatives

Scientific Research Applications

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the 3-chlorophenyl group, resulting in different chemical properties.

    5,6-Dimethylbenzimidazole: Lacks the 3-chlorophenyl group, affecting its biological activity.

    2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-(3-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of the 3-chlorophenyl group and the dimethyl substitutions, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-chlorophenyl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKIKUSEVUICTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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